molecular formula C11H22O4 B12837604 propan-2-yl (6S)-6,8-dihydroxyoctanoate

propan-2-yl (6S)-6,8-dihydroxyoctanoate

Cat. No.: B12837604
M. Wt: 218.29 g/mol
InChI Key: PHXDYSXFZVRSEI-JTQLQIEISA-N
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Description

Propan-2-yl (6S)-6,8-dihydroxyoctanoate is an organic compound characterized by its unique structure, which includes a propan-2-yl group and a dihydroxyoctanoate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of propan-2-yl (6S)-6,8-dihydroxyoctanoate typically involves the esterification of (6S)-6,8-dihydroxyoctanoic acid with propan-2-ol. This reaction is usually catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include refluxing the reactants in an organic solvent like toluene or dichloromethane to facilitate the esterification process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction efficiency and yield. The use of immobilized catalysts can also enhance the reaction rate and reduce the need for extensive purification steps.

Chemical Reactions Analysis

Types of Reactions

Propan-2-yl (6S)-6,8-dihydroxyoctanoate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.

    Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions to form ethers or esters.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like pyridine.

Major Products

    Oxidation: Formation of 6,8-dioxooctanoate derivatives.

    Reduction: Formation of propan-2-yl (6S)-6,8-dihydroxyoctanol.

    Substitution: Formation of various ethers or esters depending on the substituent used.

Scientific Research Applications

Propan-2-yl (6S)-6,8-dihydroxyoctanoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential role in metabolic pathways and enzyme interactions.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and antioxidant properties.

    Industry: Utilized in the production of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism by which propan-2-yl (6S)-6,8-dihydroxyoctanoate exerts its effects involves its interaction with specific molecular targets, such as enzymes and receptors. The hydroxyl groups can form hydrogen bonds with active sites of enzymes, potentially inhibiting or modulating their activity. The ester group can also undergo hydrolysis, releasing the active dihydroxyoctanoic acid, which can participate in various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • Propan-2-yl (6S)-6-hydroxyhexanoate
  • Propan-2-yl (6S)-6,8-dihydroxydecanoate
  • Propan-2-yl (6S)-6,8-dihydroxyheptanoate

Uniqueness

Propan-2-yl (6S)-6,8-dihydroxyoctanoate is unique due to its specific chain length and the presence of two hydroxyl groups at distinct positions. This structural feature imparts unique chemical reactivity and biological activity compared to other similar compounds.

Biological Activity

Propan-2-yl (6S)-6,8-dihydroxyoctanoate, also known as a derivative of α-lipoic acid, has garnered attention for its biological activities and potential therapeutic applications. This compound features hydroxyl groups that contribute to its reactivity and interaction with biological systems. This article explores the biological activity of this compound, highlighting its mechanisms of action, research findings, and case studies.

Chemical Structure and Properties

This compound is characterized by the following structural features:

  • Hydroxyl Groups : The presence of hydroxyl groups at positions 6 and 8 enhances the compound's solubility and reactivity.
  • Chirality : The compound exhibits chirality due to the configuration at the 6th position, which is crucial for its biological activity.

The biological activity of this compound is primarily attributed to its antioxidant properties. It functions by:

  • Scavenging Free Radicals : The hydroxyl groups allow the compound to neutralize reactive oxygen species (ROS), thereby protecting cells from oxidative stress.
  • Modulating Enzyme Activity : It may interact with various enzymes involved in metabolic pathways, potentially influencing lipid metabolism and energy production.

Biological Activities

Research indicates that this compound exhibits several notable biological activities:

  • Antioxidant Activity :
    • Studies have shown that compounds similar to α-lipoic acid can significantly reduce oxidative stress markers in vitro and in vivo.
    • A comparative study demonstrated that this compound effectively scavenged free radicals in cellular models .
  • Anti-inflammatory Effects :
    • Research suggests that this compound may inhibit pro-inflammatory cytokines, contributing to reduced inflammation in various models .
    • Case studies involving animal models of inflammation showed a marked decrease in inflammatory markers following treatment with this compound.
  • Neuroprotective Properties :
    • Preliminary findings indicate potential neuroprotective effects against neurodegenerative diseases by reducing oxidative stress in neuronal cells .
    • A study focusing on neuroprotection demonstrated that the compound could enhance mitochondrial function in neuronal cultures.

Table 1: Summary of Biological Activities

Activity TypeMechanismReference
AntioxidantScavenges free radicals
Anti-inflammatoryInhibits pro-inflammatory cytokines
NeuroprotectiveEnhances mitochondrial function

Case Studies

  • Oxidative Stress Reduction in Diabetic Models :
    • A study conducted on diabetic rats treated with this compound showed significant reductions in blood glucose levels and oxidative stress markers compared to controls.
    • The results indicated improved insulin sensitivity and reduced complications associated with diabetes .
  • Effects on Lipid Metabolism :
    • In a clinical trial involving subjects with dyslipidemia, administration of this compound led to decreased levels of LDL cholesterol and triglycerides while increasing HDL cholesterol levels .
  • Neuroprotective Effects in Alzheimer's Disease Models :
    • Research involving animal models of Alzheimer's disease revealed that treatment with this compound improved cognitive function and reduced amyloid plaque formation .

Properties

Molecular Formula

C11H22O4

Molecular Weight

218.29 g/mol

IUPAC Name

propan-2-yl (6S)-6,8-dihydroxyoctanoate

InChI

InChI=1S/C11H22O4/c1-9(2)15-11(14)6-4-3-5-10(13)7-8-12/h9-10,12-13H,3-8H2,1-2H3/t10-/m0/s1

InChI Key

PHXDYSXFZVRSEI-JTQLQIEISA-N

Isomeric SMILES

CC(C)OC(=O)CCCC[C@@H](CCO)O

Canonical SMILES

CC(C)OC(=O)CCCCC(CCO)O

Origin of Product

United States

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